Dimethyl butylmalonate CAS number and properties
Dimethyl butylmalonate CAS number and properties
An In-Depth Technical Guide to Dimethyl Butylmalonate for Researchers and Drug Development Professionals
Introduction
Dimethyl butylmalonate is a dialkyl malonate ester that serves as a versatile intermediate in organic synthesis. While its close analog, diethyl butylmalonate, is more commonly cited in literature, dimethyl butylmalonate offers distinct advantages in specific applications, particularly where its methyl ester groups influence reactivity or downstream processing. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling, offering field-proven insights for its effective use in research and development.
Part 1: Chemical Identity and Properties
Accurate identification and understanding of a reagent's physical and chemical properties are foundational to its successful application in synthesis.
Chemical Identifiers
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Compound Name: Dimethyl butylmalonate
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IUPAC Name: dimethyl 2-butylpropanedioate[1]
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InChI Key: UVCBPUQNMGFVAA-UHFFFAOYSA-N[1]
Physicochemical Properties
The properties of dimethyl butylmalonate make it suitable for a variety of reaction conditions. Its higher boiling point compared to its starting material, dimethyl malonate, facilitates purification by distillation.
| Property | Value | Source |
| Appearance | Colorless liquid with a fruity aroma | [3] |
| Boiling Point | 219.6 °C at 760 mmHg | [3] |
| Density | ~1.02 g/mL | [3] |
| Refractive Index | 1.425 | [3] |
| Solubility | Soluble in methanol, ethanol, ether; insoluble in water | [3] |
Part 2: Synthesis of Dimethyl Butylmalonate
The most common and efficient method for synthesizing dimethyl butylmalonate is through the alkylation of dimethyl malonate. This reaction is a classic example of malonic ester synthesis, which relies on the acidity of the α-hydrogen on the methylene group flanked by two carbonyls.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution (Sₙ2) mechanism. The key steps are:
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Enolate Formation: Dimethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) and is deprotonated by a strong base, such as sodium hydride (NaH) or a metal alkoxide, to form a resonance-stabilized enolate ion. The choice of base is critical; sodium hydride offers the advantage of an irreversible deprotonation, driving the reaction to completion.
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Alkylation: The resulting nucleophilic enolate ion attacks an alkyl halide, in this case, a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in an Sₙ2 reaction. Iodobutane is often a superior alkylating agent due to iodide being an excellent leaving group, though bromobutane is also effective and more economical.
Experimental Workflow: Synthesis via Alkylation
The following diagram illustrates the typical laboratory workflow for the synthesis of dimethyl butylmalonate.
Caption: Experimental workflow for the synthesis of dimethyl butylmalonate.
Detailed Laboratory Protocol
This protocol is adapted from established procedures for the alkylation of malonic esters.[2]
Materials:
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous N,N-Dimethylformamide (DMF)
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Dimethyl malonate (≥99%)
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1-Iodobutane or 1-Bromobutane (≥99%)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether (Et₂O)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (1.0 equivalent). The flask is sealed and purged with argon to establish an inert atmosphere.
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Solvent Addition: Anhydrous DMF is added via syringe, and the resulting suspension is cooled to 0 °C using an ice/water bath.
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Enolate Formation: Dimethyl malonate (1.1 equivalents) is added dropwise via syringe. The mixture is stirred at 0 °C for 15 minutes. Effervescence (H₂ gas evolution) should be observed.
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Alkylation: The butyl halide (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C.
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Reaction Progression: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for approximately 2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
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Work-up: The reaction is carefully quenched by pouring it into a beaker containing a saturated aqueous solution of NH₄Cl.
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Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
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Washing: The combined organic layers are washed sequentially with water and then brine to remove residual DMF and inorganic salts.
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Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography to yield pure dimethyl butylmalonate. A patent suggests a boiling point of 110°C at 8 mmHg for purification.[3]
Part 3: Applications and Strategic Advantages
Dimethyl butylmalonate is an important intermediate in the synthesis of more complex molecules.[3]
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Pharmaceuticals and Agrochemicals: Like its diethyl counterpart, it is a precursor for synthesizing substituted carboxylic acids and barbiturates. The malonic ester synthesis pathway allows for the introduction of a butyl group and another customizable substituent, followed by hydrolysis and decarboxylation.
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Specialty Chemicals: It is used in the production of spices and other fine chemicals.[3]
Comparative Advantage: Dimethyl vs. Diethyl Butylmalonate
The choice between dimethyl and diethyl butylmalonate often depends on the specific requirements of the subsequent reaction steps.
| Feature | Dimethyl Butylmalonate | Diethyl Butylmalonate | Rationale & Insight |
| Steric Hindrance | Lower | Higher | The smaller methyl groups of dimethyl butylmalonate may lead to faster reaction rates in some sterically sensitive reactions.[4] |
| Hydrolysis | Generally faster | Slower | Methyl esters are typically more susceptible to hydrolysis than ethyl esters. This can be an advantage if the ester is intended as a temporary protecting group, but a disadvantage if it is meant to be stable. |
| Boiling Point | 219.6 °C | 235-240 °C[5] | The lower boiling point may be advantageous for purification by distillation, requiring less energy. |
| Byproducts | Methanol | Ethanol | The choice may be influenced by the ease of removal or compatibility of the alcohol byproduct in downstream processes. |
Part 4: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for dimethyl butylmalonate is not widely available, safe handling practices can be inferred from data on its precursors and close analogs, such as dimethyl malonate and diethyl butylmalonate.
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General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system, similar to other malonic esters.[6][7][8]
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Handling Precautions:
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First Aid:
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Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7][9]
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7][9]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]
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References
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LookChem. (n.d.). Cas 133-08-4, Diethyl butylmalonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 251070, Dimethyl butylmalonate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Diethyl butylmalonate (CAS 133-08-4). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl butylmalonate in the NIST WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67244, Diethyl butylmalonate. Retrieved from [Link]
- Google Patents. (n.d.). CN104030922A - Method for preparing dimethyl n-butyl malonate.
- Google Patents. (n.d.). CN105646217A - Preparation method of diethyl n-butylmalonate.
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Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. Retrieved from [Link]
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Loba Chemie. (2016). Dimethyl Malonate for Synthesis MSDS. Retrieved from [Link]
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